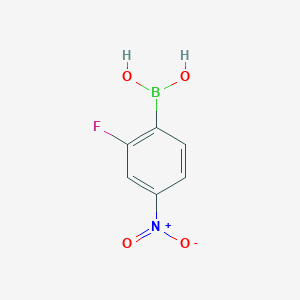

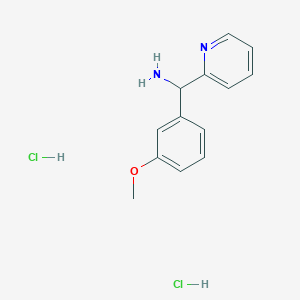

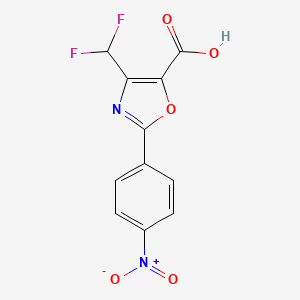

![molecular formula C7H15NO B1471282 1-[(Dimethylamino)methyl]cyclobutan-1-ol CAS No. 1603117-51-6](/img/structure/B1471282.png)

1-[(Dimethylamino)methyl]cyclobutan-1-ol

Vue d'ensemble

Description

“1-[(Dimethylamino)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO/c1-7-5-6(8)3-2-4-6/h7-8H,2-5H2,1H3 . The InChI key is JCUCUOPMRFMUGM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The density of “this compound” is predicted to be 1.011±0.06 g/cm3 . The boiling point is predicted to be 173.6±13.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique

Regioselective Synthesis and Chemical Transformations

One study demonstrates a regioselective synthesis technique using 1-(dimethylamino)-4-methyl-1-azabuta-1,3-diene to naphtoquinones, leading to the production of 1,4-dihydro aza-anthraquinones after the elimination of dimethylamine. This method shows high regioselectivity with specific compounds, indicating the compound's role in synthesizing complex aza-anthraquinones which are useful in various chemical studies and applications (Chigr, Fillion, & Rougny, 1988).

Synthesis of Sibutramine and Metabolites

Another research area involves the synthesis of sibutramine, a treatment for obesity, and its major human metabolites. The study describes synthetic routes to sibutramine and its metabolites, highlighting the role of tandem Grignard–reduction reactions on specific cyclobutane derivatives. This showcases the compound's relevance in pharmacological research and the development of therapeutic agents, focusing on the synthesis aspect rather than drug use or side effects (Jeffery et al., 1996).

Molecular Structure Analysis and DFT Calculations

The study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone through Density Functional Theory (DFT) highlights the structural analysis and synthesis challenges associated with cyclobutane rings. This research provides insights into the molecule's thermodynamic properties and chemical reactivity, emphasizing the cyclobutane's utility in exploring new chemical structures and understanding their biological activity (No authors listed, 2022).

Synthesis of Complex Organic Structures

Research on the stereoconvergent transformation of 1,2a-disubstituted benzo[b]cyclobutapyrans to tetrahydrodibenzofuran-4-ols highlights the compound's application in creating complex organic structures. This methodology aids in the synthesis of natural products with inhibitory activity against melanin biosynthesis, illustrating the compound's significance in organic synthesis and the development of bioactive molecules (Yamashita et al., 2004; Yamashita et al., 2005).

Understanding Chemical Reactivity and Strain Energy

Studies on the gem-dimethyl effect in cyclobutane derivatives provide valuable information on the acceleration of cyclization due to substituents in the chain. This research contributes to our understanding of chemical reactivity, strain energy, and the implications for organic synthesis, revealing the nuanced effects of structural modifications on cyclobutane's behavior (Ringer & Magers, 2007).

Safety and Hazards

The safety information for “1-[(Dimethylamino)methyl]cyclobutan-1-ol” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

1-[(dimethylamino)methyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8(2)6-7(9)4-3-5-7/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAQASPVIFYJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

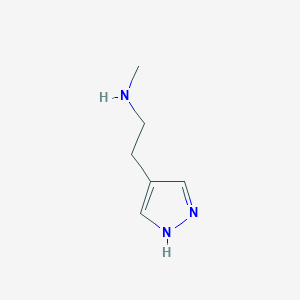

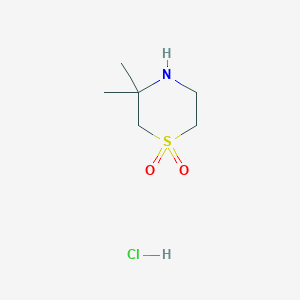

![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)

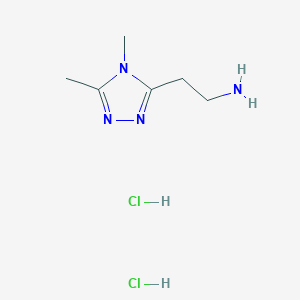

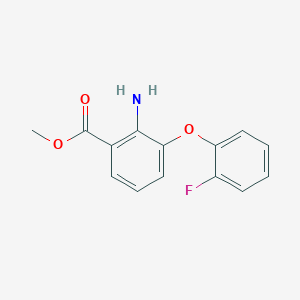

![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)

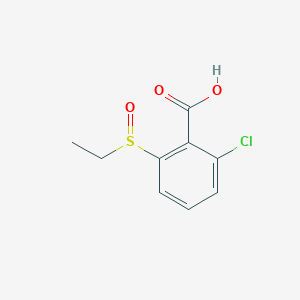

![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)